6-Fluoroindole: A Technical Guide for Researchers
6-Fluoroindole: A Technical Guide for Researchers
CAS Number: 399-51-9
This technical guide provides an in-depth overview of 6-Fluoroindole, a key fluorinated indole derivative utilized in pharmaceutical research, drug development, and materials science. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, and its role as a modulator of bacterial communication.
Core Properties and Data
6-Fluoroindole, with the chemical formula C₈H₆FN, is a white to light yellow crystalline powder.[1] Its physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 399-51-9 | [2] |
| Molecular Formula | C₈H₆FN | [2] |
| Molecular Weight | 135.14 g/mol | [2] |
| Appearance | White to light yellow/beige-brown crystalline powder | [1] |
| Melting Point | 72-76 °C | |
| Boiling Point | ~230 °C (estimate) | |
| Solubility | Insoluble in water; Soluble in ethanol, acetone, dichloromethane, N,N-dimethylformamide, ethyl acetate, and tetrahydrofuran. |
Spectroscopic Analysis
The structural elucidation of 6-Fluoroindole is supported by various spectroscopic techniques. The key data are presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 11.11 | s | 1H | N-H |
| 7.49 | dd, J = 8.6, 5.5 Hz | 1H | H-4 |
| 7.30 | t, J = 2.4 Hz | 1H | H-2 |
| 7.13 | dd, J = 10.3, 2.4 Hz | 1H | H-7 |
| 6.81 | ddd, J = 11.0, 7.6, 2.4 Hz | 1H | H-5 |
| 6.39 | m | 1H | H-3 |
¹³C NMR (Solvent: CDCl₃) Note: Specific experimental data for the complete peak list is not readily available in public literature. The spectrum is noted as available in spectral databases. Predicted chemical shifts based on the indole scaffold suggest resonances in the aromatic region (approx. 95-160 ppm), with the C-F bond significantly influencing the shifts of adjacent carbons.
¹⁹F NMR Note: A specific chemical shift for 6-Fluoroindole is not readily available in public literature. For aromatic fluorine compounds, the chemical shift can range from approximately -100 to -170 ppm relative to CFCl₃. The precise shift is highly dependent on the electronic environment.
Infrared (IR) Spectroscopy
The IR spectrum of 6-Fluoroindole exhibits characteristic absorption bands indicative of its functional groups. The major peaks, based on the parent indole structure, are as follows:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |
| ~3400 | Strong, Sharp | N-H Stretch | |
| ~3100-3000 | Medium | Aromatic C-H Stretch | |
| ~1615, 1580, 1450 | Medium-Strong | Aromatic C=C Ring Stretch | |
| ~1100-1000 | Strong | C-F Stretch (Aromatic) | |
| ~740 | Strong | ortho-Disubstituted Benzene C-H Bend |
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum of 6-Fluoroindole is expected to show a prominent molecular ion peak and characteristic fragmentation patterns of the indole ring.
| m/z | Proposed Fragment | Notes |
| 135 | [M]⁺ | Molecular Ion |
| 108 | [M-HCN]⁺ | Loss of hydrogen cyanide from the pyrrole ring, a classic indole fragmentation. |
| 81 | [C₆H₅]⁺ | Further fragmentation of the [M-HCN]⁺ ion. |
Synthesis of 6-Fluoroindole
A common and efficient method for the synthesis of substituted indoles is the Leimgruber-Batcho indole synthesis. This method is particularly advantageous as it starts from readily available nitrotoluenes and proceeds in high yield under relatively mild conditions.
Experimental Protocol: Leimgruber-Batcho Synthesis
This protocol is a representative procedure adapted from the general Leimgruber-Batcho methodology.
Step 1: Enamine Formation
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In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-2-nitrotoluene (1 equivalent) in N,N-dimethylformamide (DMF).
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Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents) and pyrrolidine (1.5 equivalents).
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Heat the mixture to reflux (approximately 100-120 °C) and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature. The intermediate enamine, (E)-1-(2-(4-fluoro-2-nitrophenyl)vinyl)pyrrolidine, can be isolated by removing the solvent under reduced pressure, or the crude mixture can be used directly in the next step.
Step 2: Reductive Cyclization
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Prepare a suspension of a reducing agent, such as Raney Nickel or 10% Palladium on carbon (Pd/C), in a suitable solvent like ethanol or ethyl acetate in a separate flask.
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Add the crude or purified enamine from Step 1 to the suspension.
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Introduce a hydrogen source. This can be gaseous hydrogen from a balloon or an in-situ source like hydrazine hydrate (added dropwise carefully).
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Stir the mixture vigorously at room temperature under a hydrogen atmosphere. The reaction is often exothermic.
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Monitor the reaction by TLC. The disappearance of the intensely colored enamine and the appearance of the indole product (visualized by UV light) indicates reaction completion.
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Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Raney Nickel and Pd/C can be pyrophoric when dry; keep the filter cake wet with solvent.
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Wash the filter cake with additional solvent.
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Combine the filtrates and concentrate under reduced pressure to yield the crude 6-Fluoroindole.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 6-Fluoroindole.
Caption: Leimgruber-Batcho Synthesis Workflow.
Biological Activity: Inhibition of Quorum Sensing
6-Fluoroindole, like other indole derivatives, has been identified as an inhibitor of bacterial quorum sensing (QS). Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, regulating processes like biofilm formation and virulence factor production.
Mechanism of Action
Indole and its derivatives interfere with QS signaling, not by inhibiting the signal (autoinducer) synthesis, but by disrupting the function of key transcriptional regulator proteins (e.g., LuxR-type proteins like AqsR or TraR). When the native N-acylhomoserine lactone (AHL) autoinducer is at a low concentration, these regulator proteins are in an unbound state, making them susceptible to misfolding and subsequent degradation by cellular proteases. Indole appears to promote this instability, preventing the regulator from properly binding to DNA and activating QS-dependent genes upon a subsequent increase in AHL concentration. This mechanism effectively short-circuits the communication pathway, leading to reduced virulence and biofilm formation.
Caption: Indole's Interference with Quorum Sensing.
Experimental Protocol: Violacein Inhibition Assay
The inhibition of QS can be quantified using a reporter strain like Chromobacterium violaceum, which produces a purple pigment called violacein under the control of QS. A reduction in pigment indicates QS inhibition.
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Preparation:
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Culture C. violaceum (e.g., ATCC 12472) overnight in Luria-Bertani (LB) broth at 30°C with shaking.
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Prepare a stock solution of 6-Fluoroindole in a suitable solvent (e.g., DMSO). Prepare serial dilutions to test a range of concentrations.
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Assay Setup:
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In a 96-well microtiter plate, add 100 µL of fresh LB broth to each well.
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Add a small volume (e.g., 1-2 µL) of the 6-Fluoroindole dilutions to the test wells. Add the same volume of solvent (DMSO) to the control wells.
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Dilute the overnight C. violaceum culture to an OD₆₀₀ of ~0.1 and add 100 µL to each well.
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Incubation:
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Incubate the plate at 30°C for 24 hours with gentle shaking.
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Quantification:
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After incubation, visually inspect for a reduction in purple color.
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To quantify, transfer the plate to a 60°C oven until the contents are completely dry.
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Add 150 µL of DMSO to each well to solubilize the violacein pigment.
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Measure the absorbance at 585 nm using a microplate reader.
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The percentage of violacein inhibition is calculated relative to the solvent-only control.
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Caption: Violacein Inhibition Assay Workflow.
Applications
The unique properties of 6-Fluoroindole make it a valuable building block in several areas of research and development:
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Pharmaceutical Synthesis: It serves as a crucial intermediate for a wide range of therapeutic agents, including potential anticancer immunomodulators, antibacterial and antifungal agents, selective serotonin reuptake inhibitors (SSRIs), and HIV-1 attachment inhibitors.
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Biochemical Research: Its ability to interfere with bacterial signaling makes it a tool for studying quorum sensing and developing anti-virulence strategies.
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Materials Science: The electronic properties imparted by the fluorine atom make it a candidate for the synthesis of organic semiconductors, polymers, and fluorescent dyes for use in optoelectronic devices.
Safety Information
6-Fluoroindole is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation and may cause respiratory irritation. Standard laboratory personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.
Conclusion
6-Fluoroindole is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Its well-defined properties and reactivity, combined with its demonstrated biological activity as a quorum sensing inhibitor, make it a compound of high interest for researchers aiming to develop novel therapeutics and advanced materials. This guide provides the core technical information required for its effective use and further investigation.
